molecular formula C13H19N3O3 B12856821 N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide

Cat. No.: B12856821
M. Wt: 265.31 g/mol
InChI Key: DCHYMIKNEYUDJK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazine group, a carbonyl group, and a methoxy-substituted benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-2-methylpropylhydrazine to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the methoxy-substituted benzamide moiety can interact with various receptors and proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-chloro-benzamide: Similar structure but with a chloro group instead of a methoxy group.

    N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-nitro-benzamide: Contains a nitro group instead of a methoxy group.

Uniqueness

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets compared to its chloro and nitro analogs.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C13H19N3O3/c1-8(2)11(13(18)16-14)15-12(17)9-4-6-10(19-3)7-5-9/h4-8,11H,14H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

DCHYMIKNEYUDJK-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.